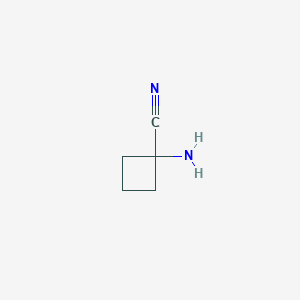

1-Aminocyclobutanecarbonitrile

描述

1-Aminocyclobutanecarbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various cyclobutane derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and as peptidomimetics, which can mimic the structure and function of peptides in biological systems.

Synthesis Analysis

The synthesis of cyclobutane derivatives, including 1-aminocyclobutanecarbonitrile, has been explored through various synthetic routes. One approach involves the enantioselective synthesis of 1-amino-2,3-bishydroxymethylcyclobutane derivatives through a [2+3] formation of a cyclopentane ring followed by ring contraction and the Curtius reaction . Another method describes the preparation of 1-aminocyclobutanecarboxylic acid by reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, showcasing a practical and industrially applicable method . Additionally, the synthesis of enantiomerically pure 1,2-diaminocyclobutanecarboxylic acid derivatives from racemic 2-aminocyclobutanone through an asymmetric Strecker synthesis has been reported .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including those related to 1-aminocyclobutanecarbonitrile, has been studied using NMR and DFT theoretical calculations. These studies reveal the presence of strong intramolecular hydrogen bonds that confer high rigidity to the molecules both in solution and in the gas phase . The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation of the molecules.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions that are essential for their functionalization and incorporation into more complex structures. For instance, the synthesis of bicyclic ortho-aminocarbonitrile derivatives has been achieved through one-pot three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which proceed smoothly at room temperature with high yields . Additionally, the stereoselective synthesis of free amino acid derivatives has been accomplished, allowing for the preparation of highly rigid beta-peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminocyclobutanecarbonitrile and its derivatives are influenced by the cyclobutane core. The rigidity imparted by the cyclobutane ring affects the conformational preferences of these molecules, which is crucial for their biological activity and stability. Conformational energy calculations on model compounds containing 1-aminocyclobutane carboxylic acid (ACBC) suggest that the most favored models adopt gamma-turn or alpha-/3(10)-helical conformations, which are relevant for the design of peptidomimetics . The all-cis geometry of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid further exemplifies the impact of stereochemistry on the properties of these compounds .

科学研究应用

DNA Interaction and Mutagenesis

1-Aminocyclobutanecarbonitrile, in its various forms, has been studied for its interaction with DNA and potential mutagenic effects. For instance, 1-nitropyrene, a related compound, is metabolized to DNA-bound adducts, indicating a potential mutagenic effect (Howard et al., 1983).

Tumor Imaging and Therapy

This compound has been explored for its potential in tumor imaging and therapy. For example, 1-aminocyclobutane[11C]carboxylic acid has shown preferential incorporation in several tumor types in rats and hamsters, indicating its potential as a tumor-seeking agent (Washburn et al., 1979). Additionally, research on Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) demonstrates its utility in imaging prostate and other cancers (Schuster et al., 2014).

Chemical Synthesis and Structural Studies

The synthesis and structural study of 1-Aminocyclobutanecarbonitrile derivatives have been a significant area of research. Studies include the synthesis of enantiomerically pure forms and their incorporation into rigid peptides, contributing to the understanding of molecular structure and function (Izquierdo et al., 2005).

Tumor Growth Inhibition

Research into alicyclic α-amino acids, related to 1-Aminocyclobutanecarbonitrile, has explored their potential in inhibiting tumor growth. Significant anti-tumor activity has been noted in compounds closely related to 1-aminocyclopentane-1-carboxylic acid, offering insights into new cancer treatment avenues (Connors et al., 1960).

Radiotracer Development

The development of radiotracers like 1-Aminocyclobutanecarbonitrile for positron emission tomography (PET) scans in tumor detection showcases its application in diagnostic imaging. Studies have demonstrated its high affinity for malignant tumors, indicating its usefulness in noninvasive cancer detection (Hubner et al., 1981).

安全和危害

The safety information available indicates that 1-Aminocyclobutanecarbonitrile is potentially dangerous. It has hazard statements H301, H317, and H319 . This means it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

1-aminocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUPCWCOWHNOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461142 | |

| Record name | 1-aminocyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclobutanecarbonitrile | |

CAS RN |

70780-84-6 | |

| Record name | 1-aminocyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)